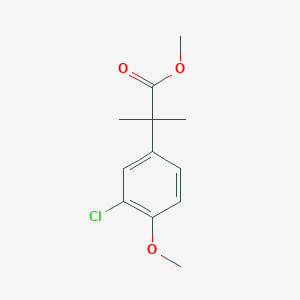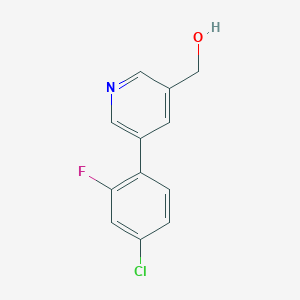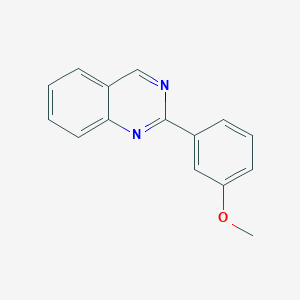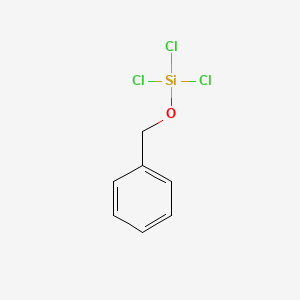
(Benzyloxy)trichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzyloxy)trichlorosilane is an organosilicon compound with the molecular formula C7H7Cl3OSi. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Benzyloxy)trichlorosilane can be synthesized through the reaction of benzyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows: [ \text{C6H5CH2OH} + \text{HSiCl3} \rightarrow \text{C6H5CH2OSiCl3} + \text{H2} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: (Benzyloxy)trichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyl alcohol and silicic acid.
Reduction: It can be reduced to form benzylsilane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Benzylsilane derivatives with various functional groups.
Hydrolysis: Benzyl alcohol and silicic acid.
Reduction: Benzylsilane derivatives.
Aplicaciones Científicas De Investigación
(Benzyloxy)trichlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of silicon-based materials.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (Benzyloxy)trichlorosilane involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A key reagent in the production of high-purity silicon.
Silicon Tetrachloride (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Employed in the production of silicon-containing compounds.
Uniqueness: (Benzyloxy)trichlorosilane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties that are not found in other trichlorosilyl compounds. This makes it particularly valuable in the synthesis of benzylsilane derivatives and in applications requiring selective reactivity.
Propiedades
Fórmula molecular |
C7H7Cl3OSi |
|---|---|
Peso molecular |
241.6 g/mol |
Nombre IUPAC |
trichloro(phenylmethoxy)silane |
InChI |
InChI=1S/C7H7Cl3OSi/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
CQHRLQSINOEERO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CO[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






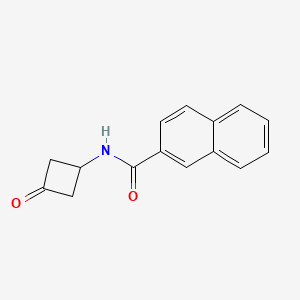

![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)


